molecular formula C17H19N5O2S B2970773 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide CAS No. 868219-22-1

1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide

Cat. No.: B2970773
CAS No.: 868219-22-1
M. Wt: 357.43
InChI Key: PAMRWXMUSJVIAX-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused thiazole-triazole heterocyclic core. The structure includes a phenyl group attached to the thiazolotriazole moiety via a methyl bridge and a piperidine-4-carboxamide group.

Properties

IUPAC Name

1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c18-15(23)12-6-8-21(9-7-12)13(11-4-2-1-3-5-11)14-16(24)22-17(25-14)19-10-20-22/h1-5,10,12-13,24H,6-9H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMRWXMUSJVIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a thiazolo-triazole moiety and a piperidine ring, suggest diverse pharmacological applications.

Chemical Structure and Properties

The compound has the following molecular formula: C19H22N4O3S, with a molecular weight of approximately 378.47 g/mol. The structural representation includes:

  • Thiazolo[3,2-b][1,2,4]triazole : Known for its biological activity.
  • Piperidine ring : Enhances solubility and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies have shown that derivatives of the thiazolo-triazole class possess significant antimicrobial properties. For instance:

  • In vitro studies demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound may also exhibit anticancer effects:

  • A study indicated that related compounds in the thiazolo-triazole series showed cytotoxicity against various cancer cell lines, suggesting potential for further development in cancer therapeutics .

The biological mechanisms are thought to involve:

  • Inhibition of key enzymes involved in cellular proliferation.
  • Modulation of signaling pathways , particularly those related to apoptosis and cell cycle regulation.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on ERK5 Inhibition :
    • A related compound demonstrated significant inhibition of the extracellular signal-regulated kinase 5 (ERK5), which is crucial in various cellular processes including proliferation and survival .
    • Table 1 summarizes the IC50 values for ERK5 inhibition by various analogues.
    CompoundIC50 (nM)Remarks
    32a150Base compound
    32f25Enhanced potency
    34b40Good oral bioavailability
  • Antimicrobial Activity Assessment :
    • Another study highlighted the effectiveness of thiazolo-triazole derivatives against Mycobacterium tuberculosis, with some derivatives showing marked activity .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential:

  • Absorption : The compound demonstrates moderate permeability across cell membranes, which is essential for oral bioavailability.
  • Metabolism : Initial findings suggest that certain modifications can enhance metabolic stability while reducing efflux ratios in Caco-2 permeability assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted below through comparisons with analogs from the evidence. Key differences in substituents, synthesis, and biological activities are summarized.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity/Target
Target Compound: 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide C₁₉H₂₀N₅O₂S 6-Hydroxy thiazolotriazole, phenyl, piperidine-4-carboxamide N/A N/A Not explicitly reported (SAR inferred)
1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide C₁₈H₁₉F₂N₅O₂S 3,4-Difluorophenyl, 2-methyl thiazolotriazole N/A N/A Anticancer (halo-substituted SAR)
Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate C₂₃H₂₃N₅O₆S 4-Nitrophenyl, furan-2-yl thiazolotriazole, ethyl ester N/A N/A Not reported (structural complexity)
V‑0219 (1-((3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide) C₁₆H₁₈F₃N₅O₂ 4-Trifluoromethylphenyl, oxadiazole 89 187–188 GLP-1 receptor positive allosteric modulator
HCV Inhibitors (e.g., C₂₉H₄₄ClN₄O₂) C₂₉H₄₄ClN₄O₂ Chlorophenyl, oxazole, isopropylpiperidine 57–61 N/A Hepatitis C virus entry inhibitor
(R)-1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl phenylcarbamate C₁₅H₁₆N₄O₂S 6-Methyl thiazolotriazole, phenylcarbamate N/A N/A Metabotropic glutamate receptor ligand

Key Observations

Substituent Effects on Activity :

  • The hydroxyl group in the target compound may improve solubility compared to methyl or halogenated analogs (e.g., 2-methyl in or trifluoromethyl in ). However, halo-substituted derivatives (e.g., 3,4-difluorophenyl in ) often show enhanced anticancer activity due to increased lipophilicity and target binding .
  • Aromatic diversity : The phenyl group in the target compound contrasts with nitrophenyl () or trifluoromethylphenyl (), which are electron-withdrawing and may alter receptor affinity.

Characterization methods (e.g., IR, NMR, HRMS) used for analogs would likely apply to the target compound to confirm purity and structure.

Biological Target Specificity :

  • Thiazolotriazole derivatives exhibit varied targets: GLP-1 receptor modulation (), HCV entry inhibition (), and anticancer activity (). The target compound’s hydroxyl group and phenyl substitution may position it for unique receptor interactions, though empirical data are needed.

Physical Properties :

  • Melting points for analogs range from 187–188°C () to unrecorded values, suggesting the target compound’s properties depend on crystallinity and substituent interactions.

Q & A

Q. What are the key considerations in designing a synthetic route for 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide?

  • Methodological Answer : Synthetic routes often involve multi-step heterocyclic condensation. For example, thiazolo-triazole cores can be synthesized via cyclization reactions using hydrazine hydrate or sodium hydride in toluene, followed by coupling with piperidine derivatives . Critical factors include:
  • Reagent selection : Use of phosphorus oxychloride for carboxylation .
  • Purification : Recrystallization in ethanol to achieve high yields (e.g., 80–86% ).
  • Temperature control : Reactions often require strict thermal conditions (e.g., 0–5°C for diazonium salt formation ).

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation relies on:
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide ).
  • NMR spectroscopy : ¹H NMR to verify aromatic proton environments (e.g., coupling patterns for thiazolo-triazole protons ), and ¹³C NMR for carbonyl and heterocyclic carbons .
  • Elemental analysis : Matching calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation ).

Advanced Research Questions

Q. What strategies are employed to assess the compound's interaction with biological targets via molecular docking?

  • Methodological Answer : Molecular docking studies involve:
  • Target selection : Use of enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction .
  • Software tools : Programs like AutoDock Vina for binding affinity calculations.
  • Validation : Compare docking scores with known inhibitors (e.g., fluconazole) to prioritize compounds for in vitro testing .

Q. How can researchers evaluate the antimicrobial potential of this compound and its derivatives?

  • Methodological Answer : Protocols include:
  • In vitro assays : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., Candida albicans ).
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., Cl or OCH₃ groups on phenyl rings) to enhance activity .
  • Salt formation : Improving solubility via sodium or potassium salts for bioavailability testing .

Q. How can solubility challenges in pharmacological testing be addressed?

  • Methodological Answer : Strategies include:
  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) .
  • Co-solvents : Use of DMSO for in vitro assays (noted in for stability).
  • Nanoparticle encapsulation : For in vivo studies, though not explicitly referenced in evidence, this is a common approach for hydrophobic compounds.

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing discrepancies in synthetic yields across batches?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time, solvent purity). For example, ANOVA can compare yields from different conditions (e.g., 86% in ethanol vs. 80% in THF ).

Q. How can researchers optimize reaction conditions to minimize by-products?

  • Methodological Answer :
  • Real-time monitoring : TLC or HPLC to track intermediate formation .
  • Catalyst screening : Testing bases like NaOAc vs. Et₃N for selectivity .
  • Temperature gradients : Slow heating (e.g., 2°C/min) to avoid exothermic side reactions .

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